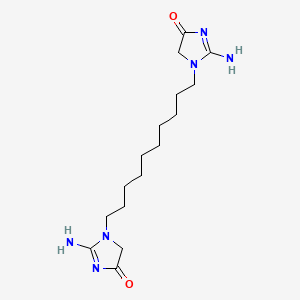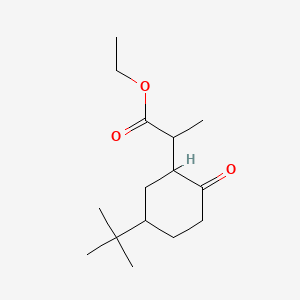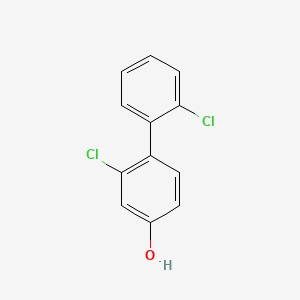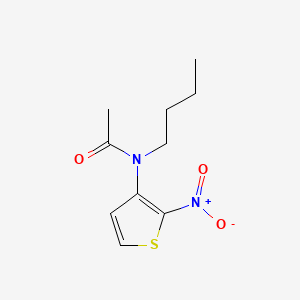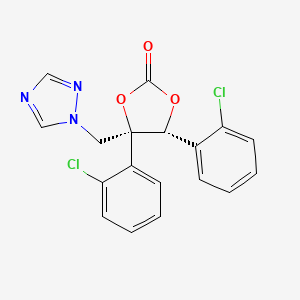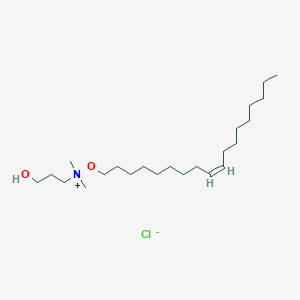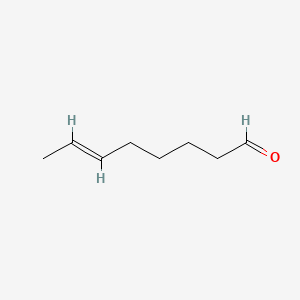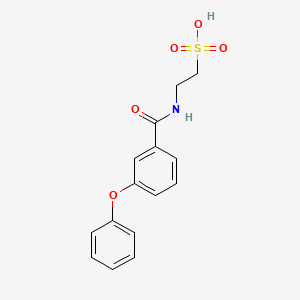
N-(3-Phenoxybenzoyl)taurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenoxybenzoyl)taurine is a chemical compound with the molecular formula C15H15NO5S It is a derivative of taurine, an amino acid that plays various roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Phenoxybenzoyl)taurine can be synthesized through the reaction of 3-phenoxybenzoic acid with taurine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-phenoxybenzoic acid and the amino group of taurine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenoxybenzoyl)taurine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidation of the phenoxy group can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Phenoxybenzoyl)taurine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives can be studied for their potential biological activities, such as interactions with enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-Phenoxybenzoyl)taurine is not well-documented. based on the known properties of taurine, it is likely to involve interactions with cellular receptors and enzymes. Taurine is known to modulate calcium signaling, act as an antioxidant, and stabilize cell membranes . This compound may exert similar effects, potentially through its phenoxybenzoyl moiety.
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenoxybenzoyl)glycine: Another derivative of 3-phenoxybenzoic acid, but with glycine instead of taurine.
3-Phenoxybenzyl alcohol: A simpler compound with a phenoxybenzyl group attached to an alcohol.
3-Phenoxybenzoic acid: The parent compound from which N-(3-Phenoxybenzoyl)taurine is derived.
Uniqueness
This compound is unique due to the presence of both the phenoxybenzoyl and taurine moieties. This combination may confer distinct biological activities and chemical reactivity compared to its similar compounds.
Properties
CAS No. |
69519-14-8 |
|---|---|
Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-[(3-phenoxybenzoyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C15H15NO5S/c17-15(16-9-10-22(18,19)20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)(H,18,19,20) |
InChI Key |
GJNBCGLRQJUPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


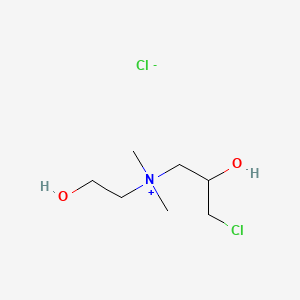
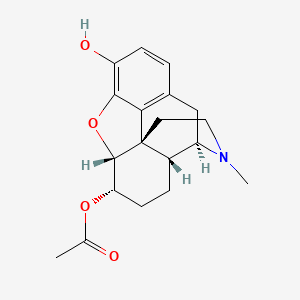
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
